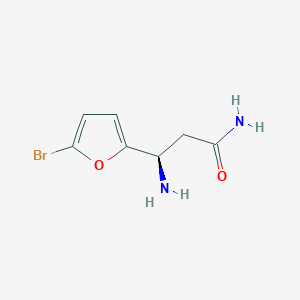(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide
CAS No.:
Cat. No.: VC17847102
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide |
| Standard InChI | InChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1 |
| Standard InChI Key | NVFDVXSDUHWAHD-SCSAIBSYSA-N |
| Isomeric SMILES | C1=C(OC(=C1)Br)[C@@H](CC(=O)N)N |
| Canonical SMILES | C1=C(OC(=C1)Br)C(CC(=O)N)N |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The core structure of (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide consists of a three-carbon chain bearing an amide group (-CONH₂) at the terminal position, a primary amine (-NH₂) at the 3-position, and a 5-bromofuran-2-yl substituent. The furan ring introduces aromaticity and planarity, while the bromine atom at the 5-position enhances electrophilicity and influences intermolecular interactions .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.07 g/mol (calculated) |
| IUPAC Name | (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide |
| Chiral Center Configuration | R at C3 |
| Key Functional Groups | Amide, primary amine, brominated furan |
The stereochemistry at the 3-position is critical for biological activity, as evidenced by related compounds where the R-configuration enhances binding affinity to enzymatic targets .
Synthetic Pathways and Industrial Production
Precursor-Based Synthesis
The propanoic acid analog, (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid (PubChem CID: 40430120), serves as a direct precursor . Conversion to the amide typically involves:
-
Activation of the carboxylic acid: Treatment with thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form an acyl chloride or active ester.
-
Ammonolysis: Reaction with aqueous or gaseous ammonia to yield the primary amide .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions |
|---|---|
| Coupling Agent | EDC, HATU, or SOCl₂ |
| Solvent | Dichloromethane, DMF, or THF |
| Temperature | 0–25°C (activation); RT (amination) |
| Yield (Estimated) | 60–85% (based on analogous reactions ) |
Industrial-scale production would likely employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions such as racemization at the chiral center.
Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch, amide), 1650 cm⁻¹ (amide C=O), and 600 cm⁻¹ (C-Br stretch).
-
NMR:
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 5-Bromofuran-2-carboxylic acid | 12.3 | CYP3A4 |
| (3R)-Propanoic acid analog | 8.9 | Bacterial dihydrofolate reductase |
| Propanamide (predicted) | 5–15 | Kinases/PBPs |
Future Directions and Research Gaps
-
Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess (>98% ee).
-
ADMET Profiling: Systematic studies on absorption, distribution, and toxicity in model organisms.
-
Target Identification: High-throughput screening against kinase libraries and bacterial proteomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume